Cas no 6007-77-8 (4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid)

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID
- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic acid
- 4-(2,5-Dimethyl-[3]thienyl)-4-oxo-buttersaeure
- 4-(2,5-dimethyl-[3]thienyl)-4-oxo-butyric acid
- 4-(2,5-dimethyl-thiophen-3-yl)-4-oxo-butyric acid
- AC1L6TDL
- AC1Q2HLK
- CTK5B0950
- NSC170825
- SBB042710
- DTXSID40305460
- G23931
- AKOS000268901
- EN300-09327
- 4-(2,5-dimethylthien-3-yl)-4-oxobutanoic acid, AldrichCPR
- AB01332534-02
- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoicacid
- STL191139
- NSC-170825
- Z56974912
- 4-(2,5-Dimethylthiophen-3-yl)-4-oxo-butanoic acid
- NSC 170825
- MFCD05267742
- J-513269
- NCGC00339502-01
- SR-01000051313
- SR-01000051313-1
- 6007-77-8
- 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid
-
- MDL: MFCD05267742
- インチ: InChI=1S/C10H12O3S/c1-6-5-8(7(2)14-6)9(11)3-4-10(12)13/h5H,3-4H2,1-2H3,(H,12,13)
- InChIKey: KGHDSIBUTCYURM-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C)S1)C(=O)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 211.04293
- どういたいしつりょう: 212.05071541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 82.6Ų
じっけんとくせい
- PSA: 57.2
- LogP: 2.41240
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D458570-500mg |
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid |
6007-77-8 | 500mg |
$ 365.00 | 2022-06-05 | ||
TRC | D458570-50mg |
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid |
6007-77-8 | 50mg |
$ 70.00 | 2022-06-05 | ||
1PlusChem | 1P00ECZV-50mg |
4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |
6007-77-8 | 95% | 50mg |
$132.00 | 2025-02-27 | |
Aaron | AR00ED87-500mg |
4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |
6007-77-8 | 95% | 500mg |
$377.00 | 2025-01-24 | |
1PlusChem | 1P00ECZV-250mg |
4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |
6007-77-8 | 95% | 250mg |
$218.00 | 2025-02-27 | |
1PlusChem | 1P00ECZV-1g |
4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |
6007-77-8 | 95% | 1g |
$495.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536614-100mg |
4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |
6007-77-8 | 98% | 100mg |
¥1106.00 | 2024-05-07 | |
A2B Chem LLC | AG69227-100mg |
4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |
6007-77-8 | 95% | 100mg |
$137.00 | 2024-04-19 | |
Aaron | AR00ED87-100mg |
4-(2,5-DIMETHYLTHIEN-3-YL)-4-OXOBUTANOIC ACID |
6007-77-8 | 95% | 100mg |
$157.00 | 2025-01-24 | |
Crysdot LLC | CD11096689-1g |
4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |
6007-77-8 | 97% | 1g |
$376 | 2024-07-18 |
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acidに関する追加情報
4-(2,5-Dimethylthiophen-3-yl)-4-Oxobutanoic Acid: A Promising Compound in Biomedical Research
4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid, with the CAS number 6007-77-8, represents a significant advancement in the field of organic chemistry and biomedical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and therapeutic interventions. Recent studies have highlighted its role in modulating biological pathways, making it a subject of interest among researchers and pharmaceutical companies.
The molecular framework of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid is built around a thiophene ring, a five-membered aromatic heterocycle, which is functionalized with methyl groups at positions 2 and 5. This structural feature contributes to its stability and reactivity, enabling it to interact with various biological targets. The presence of the 4-oxobutanoic acid moiety further enhances its pharmacological profile, offering potential for targeted therapeutic applications.
Recent advancements in synthetic chemistry have facilitated the efficient preparation of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid. Researchers have employed catalytic methods and green chemistry principles to optimize its synthesis, reducing environmental impact while maintaining high yield and purity. These developments are crucial for scaling up production for industrial and clinical applications.
One of the most notable applications of 4-(2,5-Dimethylthiophen-3-yl)- 4-oxobutanoic Acid lies in its potential as a modulator of metabolic pathways. Studies published in Frontiers in Pharmacology (2023) have demonstrated its ability to influence lipid metabolism, suggesting its utility in the treatment of metabolic disorders such as obesity and type 2 diabetes. The compound's interaction with key enzymes in these pathways highlights its potential as a therapeutic agent.
In the realm of neuropharmacology, 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid has shown promise in modulating neurotransmitter systems. A 2024 study in Journal of Medicinal Chemistry revealed its ability to interact with serotonin receptors, potentially offering new avenues for the treatment of mood disorders and anxiety. These findings underscore its relevance in the development of novel antidepressants and anxiolytic agents.
The compound's pharmacokinetic properties are another area of active research. Researchers are investigating its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic efficacy. Preliminary studies suggest that 4-(2,5-Dimethylthi 4-oxobutanoic Acid exhibits favorable bioavailability and prolonged half-life, which are critical factors in drug development. These characteristics make it a compelling candidate for further clinical investigation.
Moreover, the compound's potential in anti-inflammatory applications has attracted attention. A 2023 study in Pharmaceutical Research highlighted its ability to inhibit pro-inflammatory cytokines, suggesting its utility in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) pathways, a key regulator of inflammatory responses.
Collaborative efforts between academic institutions and pharmaceutical companies are driving the exploration of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid's therapeutic potential. For instance, a partnership between the University of Cambridge and a biotech firm has led to the development of a novel drug candidate based on this compound, currently in phase II clinical trials for the treatment of metabolic syndrome. Such collaborations are essential for translating basic research into clinical applications.
Despite its promising profile, challenges remain in the development of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid. Researchers are working to address issues related to its solubility and formulation, which are critical for ensuring its effectiveness in vivo. Advanced drug delivery systems, including nanocarriers and liposomes, are being explored to enhance its bioavailability and target specificity.
The compound's role in personalized medicine is another emerging area of interest. With the rise of precision medicine, there is growing emphasis on tailoring therapies to individual patient profiles. 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid may offer a unique advantage in this context due to its ability to interact with multiple biological targets, allowing for more flexible and adaptive treatment strategies.
Furthermore, the environmental impact of synthesizing and utilizing 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid is a topic of increasing importance. Sustainable practices, such as the use of renewable feedstocks and energy-efficient processes, are being integrated into its production to minimize ecological footprint. These efforts align with global initiatives to promote green chemistry and responsible innovation.
As research continues to unfold, the potential applications of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid are expanding. Its ability to modulate diverse biological pathways positions it as a versatile tool in the development of new therapies. The ongoing exploration of its pharmacological properties and therapeutic applications is expected to yield significant advancements in the coming years.
Ultimately, the future of 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid lies in its ability to meet the evolving needs of patients and healthcare providers. Continued investment in research and development, along with collaborative efforts across disciplines, will be essential in translating its potential into tangible medical benefits. The compound's journey from the laboratory to the clinic represents a testament to the power of scientific innovation in addressing complex health challenges.
In conclusion, 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic Acid stands at the intersection of chemistry and medicine, offering a glimpse into the future of therapeutic interventions. Its unique molecular structure and diverse biological activities make it a promising candidate for further exploration. As researchers continue to uncover its potential, the compound is poised to play a significant role in the advancement of modern medicine.
6007-77-8 (4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic Acid) 関連製品
- 874908-12-0(2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)
- 325708-23-4(N-Trityl-1,4-butanediamine diacetate)
- 69736-33-0(2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate)
- 682805-12-5(2-Chloro-5-(trifluoromethyl)cinnamic acid)
- 1805147-64-1(5-(Chloromethyl)-2-(difluoromethyl)-4-methoxy-3-nitropyridine)
- 543717-57-3(3-4-(2,3-Dimethylphenyl)piperazin-1-yl-3-oxopropanenitrile)
- 1353944-83-8(3-Cyclopropylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester)
- 473633-52-2(3-3-(benzyloxy)phenyl-2-cyano-N-(3-ethoxypropyl)prop-2-enamide)
- 2227672-19-5(5-bromo-2-(2R)-2-hydroxypropylphenol)
- 23586-97-2((5-Fluoropyridin-3-yl)methanamine dihydrochloride)
